molecular formula C13H14ClF4NO B8131052 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B8131052
M. Wt: 311.70 g/mol
InChI Key: FHIIBIYVMCRMSL-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated organic compound It is characterized by the presence of a tetrahydropyridine ring substituted with a fluoro and trifluoroethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Selectfluor, a fluorinating reagent, which facilitates the incorporation of fluorine into the aromatic ring . The reaction conditions often require a basic environment to promote the formation of the desired fluorinated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques. The process would be optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated aromatic compounds.

Scientific Research Applications

4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.

    Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Industry: The compound is used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets in biological systems. The fluorine atoms in the compound can form strong interactions with proteins and enzymes, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride lies in its specific combination of a tetrahydropyridine ring with fluoro and trifluoroethoxy substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4NO.ClH/c14-12-7-10(19-8-13(15,16)17)1-2-11(12)9-3-5-18-6-4-9;/h1-3,7,18H,4-6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIIBIYVMCRMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=C(C=C(C=C2)OCC(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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